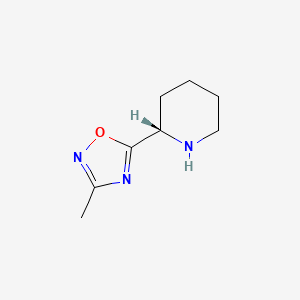![molecular formula C17H14N2O B15214356 6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one CAS No. 21004-63-7](/img/structure/B15214356.png)
6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one is an organic compound that features a biphenyl group attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one typically involves the coupling of biphenyl derivatives with pyridazinone precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a biphenyl boronic acid reacts with a halogenated pyridazinone under basic conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridazinone ring.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, where substituents like nitro groups or halogens can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced pyridazinone compounds, and substituted biphenyl derivatives.
Scientific Research Applications
6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridazinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrazolium Blue Chloride: A biphenyl derivative used in colorimetric assays.
5-[4-(Azidomethyl)[1,1-biphenyl]-2-yl]-2H-tetrazole: A biphenyl compound used in pharmaceutical research.
Uniqueness
6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one is unique due to its combination of a biphenyl group and a pyridazinone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
21004-63-7 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
5-methyl-3-(4-phenylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14N2O/c1-12-11-16(18-19-17(12)20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20) |
InChI Key |
MHFXJRMMMSZPGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NNC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


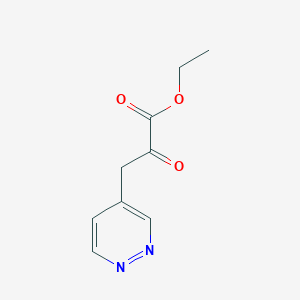
![ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B15214281.png)
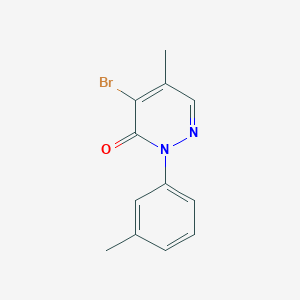
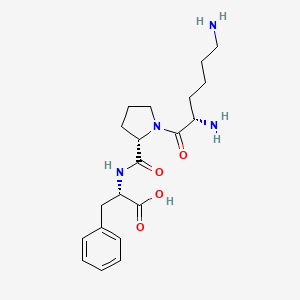
![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
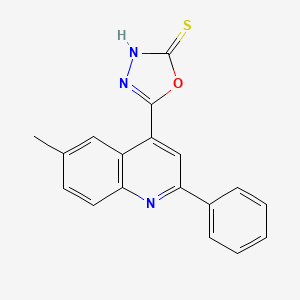
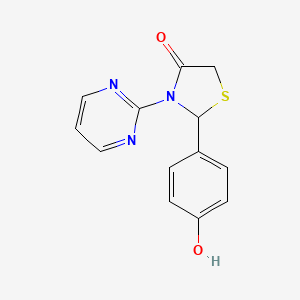
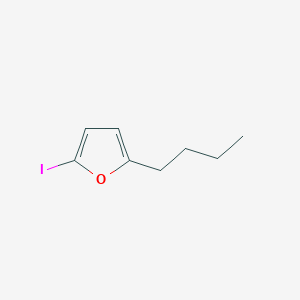
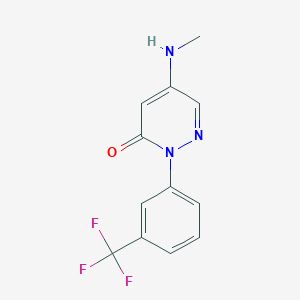
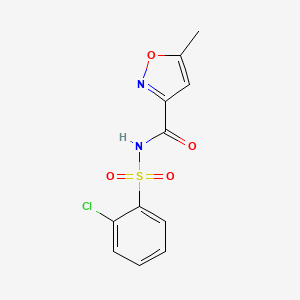
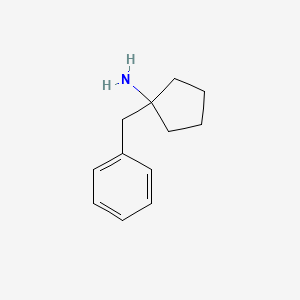
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione](/img/structure/B15214336.png)
![6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B15214345.png)
